molecular formula C7H11F3S B14741330 Cyclohexane, [(trifluoromethyl)thio]- CAS No. 6476-52-4

Cyclohexane, [(trifluoromethyl)thio]-

Cat. No.: B14741330
CAS No.: 6476-52-4
M. Wt: 184.22 g/mol
InChI Key: AEFHBFIZLVTILS-UHFFFAOYSA-N
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Description

Cyclohexane, [(trifluoromethyl)thio]- is a chemical compound with the molecular formula C7H11F3S and a molecular weight of 184.22 g/mol . It is also known as cyclohexyl (trifluoromethyl)sulfane. This compound is characterized by the presence of a trifluoromethylthio group attached to a cyclohexane ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of radical initiators and trifluoromethylating agents under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of Cyclohexane, [(trifluoromethyl)thio]- may involve large-scale radical trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing specialized equipment and reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, [(trifluoromethyl)thio]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can produce a variety of substituted cyclohexane derivatives .

Scientific Research Applications

Cyclohexane, [(trifluoromethyl)thio]- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Cyclohexane, [(trifluoromethyl)thio]- involves its interaction with molecular targets through the trifluoromethylthio group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexane, [(trifluoromethyl)thio]- is unique due to the presence of both the cyclohexane ring and the trifluoromethylthio group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

6476-52-4

Molecular Formula

C7H11F3S

Molecular Weight

184.22 g/mol

IUPAC Name

trifluoromethylsulfanylcyclohexane

InChI

InChI=1S/C7H11F3S/c8-7(9,10)11-6-4-2-1-3-5-6/h6H,1-5H2

InChI Key

AEFHBFIZLVTILS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SC(F)(F)F

Origin of Product

United States

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